molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No.: B031017
CAS No.: 2719-27-9
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
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Scientific Research Applications

Cyclohexanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Safety and Hazards

Cyclohexanecarbonyl chloride is classified as a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective equipment, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl chloride is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COCl} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing large-scale reactors and distillation columns to ensure high purity and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclohexanecarboxylic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Properties

IUPAC Name

cyclohexanecarbonyl chloride
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InChI

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJTCZRIKWHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062608
Record name Cyclohexanecarbonyl chloride
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Molecular Weight

146.61 g/mol
Source PubChem
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CAS No.

2719-27-9
Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Synthesis routes and methods I

Procedure details

Compound of formula (XI) where all R5 s are H and R7 and R8 are methyl was prepared by reacting 4-PgO benzoic acid chloride, prepared as in the above paragraph, in a Grignard reaction with CH3MgCl in a procedure similar that employed in Example I for producing (1-methyl-1-hydroxy) ethyl-3-cyclohexene from 3-cyclohexane carboxylic acid chloride.
[Compound]
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( XI )
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Synthesis routes and methods II

Procedure details

The mixture of cyclohexylcarboxylic acid (40 g) and SOCl2 (60 mL) was heated at 30° C. for 30 min and then at 50° C. for 3-5 hrs. The volatile materials were removed in vacuum and the residue was used for the next reaction without further purification.
Quantity
40 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction cyclohexanecarbonyl chloride undergoes in electrochemical settings?

A1: this compound undergoes a one-electron reduction, leading to the cleavage of the carbon-chlorine bond. This has been observed in acetonitrile using both tetraethylammonium perchlorate and tetramethylammonium perchlorate as supporting electrolytes. []

Q2: Can this compound be used for chiral discrimination?

A2: Yes, (1R,2R)- and (1S,2S)-trans-2-(2,3-anthracenedicarboximido)this compound, chiral derivatives of this compound, have been successfully employed as fluorescent derivatization reagents for the chiral discrimination of primary amines. This method, coupled with HPLC, allows for the separation of diastereomeric derivatives of a variety of amines. []

Q3: How is this compound utilized in the synthesis of radioligands?

A3: this compound plays a crucial role in the synthesis of [carbonyl-11C]WAY-100635, a radioligand used in Positron Emission Tomography (PET) studies of 5-HT1A receptors. [carbonyl-11C]this compound is first synthesized from cyclohexylmagnesium chloride and [11C]carbon dioxide. It then reacts with 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine to yield the final radioligand. []

Q4: What is the significance of the crystalline structure of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide?

A4: X-ray analysis of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide revealed that its crystalline conformation, primarily dictated by inter- and intra-molecular CH-π interactions, differs from its preferred conformation in solution (CD3OD). This finding highlights the influence of environmental factors on molecular conformation. []

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, this compound can be synthesized through a photochemical reaction between ethyl chloroglyoxylate and cyclohexane. This reaction, driven by the attack of a cyclohexyl radical on the carbonyl group of ethyl chloroglyoxylate, yields this compound as the major product (51%). []

Q6: Can this compound participate in catalytic reactions?

A6: While not inherently catalytic, this compound can be reduced in the presence of electrogenerated nickel(I) salen catalyst in acetonitrile. [] This highlights the potential for using this compound in electrocatalytic reactions.

Q7: Are there any known unique reactions involving this compound?

A7: Yes, research has shown a novel reaction between this compound and phenyl isocyanate. [] The specifics of this reaction and its products require further investigation.

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